Positive Inotropic Potency: Target Compound vs. 5-Isopropyl Analog (PIC50 Shift of 0.62 Log Units)
In the same study (guinea pig left atrial muscle, in vitro), the unsubstituted parent ester (compound 8a, which is methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate) exhibited a PIC50 of 4.48. Introduction of an isopropyl group at the 5-position (compound 8b) increased the PIC50 to 5.10, representing a 4.2-fold increase in potency [1]. While the 5-isopropyl analog is more potent, the target compound represents the minimal pharmacophore with defined potency, serving as the essential scaffold for further optimization.
| Evidence Dimension | Positive inotropic potency (PIC50, negative logarithm of the concentration producing 50% increase in contractile force) |
|---|---|
| Target Compound Data | PIC50 = 4.48 |
| Comparator Or Baseline | 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one (CAS 99909-62-3): PIC50 = 5.10 |
| Quantified Difference | ΔPIC50 = 0.62 (4.2-fold lower potency for the target compound) |
| Conditions | Guinea pig left atrial muscle, in vitro contractile force measurement |
Why This Matters
This establishes the target compound as the baseline pharmacophore; procurement is necessary for SAR studies where the 5-position is varied, and using a pre-substituted analog would obscure the contribution of the 5-substituent.
- [1] Yokota, M.; Yanagisawa, T.; Kosakai, K.; Wakabayashi, S.; Tomiyama, T.; Yasunami, M. Synthesis and Analysis of Positive Inotropic Effects of 3-Substituted-2H-cyclohepta[b]furan-2-one Derivatives. Chem. Pharm. Bull. 1994, 42(4), 865–871. View Source
